A Technical Guide to N-(Amino-PEG2)-N-bis(PEG3-azide): A Branched Linker for Advanced Bioconjugation
A Technical Guide to N-(Amino-PEG2)-N-bis(PEG3-azide): A Branched Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Amino-PEG2)-N-bis(PEG3-azide) is a heterotrifunctional, branched polyethylene glycol (PEG) linker designed for advanced bioconjugation applications in drug development and research.[1] Its unique architecture, featuring a terminal primary amine and two azide functionalities, offers a versatile platform for the synthesis of complex biomolecules, most notably Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[2][3] The PEG backbone enhances the solubility and pharmacokinetic properties of the resulting conjugates, a critical consideration for therapeutic agents.[4] This guide provides an in-depth overview of its applications, experimental protocols, and the logical workflows involved in its use.
Chemical Properties and Reactivity
N-(Amino-PEG2)-N-bis(PEG3-azide) is characterized by a central nitrogen atom from which a short PEG chain terminating in a primary amine and two longer PEG chains terminating in azide groups extend.[5] This distinct arrangement of functional groups allows for orthogonal and sequential conjugation strategies.
Table 1: Physicochemical Properties of N-(Amino-PEG2)-N-bis(PEG3-azide)
| Property | Value | Reference |
| Molecular Formula | C22H46N8O8 | [5] |
| Molecular Weight | 550.7 g/mol | [5] |
| CAS Number | 2606952-86-5 | [5] |
| Purity | Typically ≥95% | [6] |
| Solubility | Water, DMSO, DMF | [5] |
| Storage | -20°C | [5] |
The reactivity of the terminal groups dictates the conjugation strategy:
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Primary Amine (-NH2): This group readily reacts with carboxylic acids or their activated esters (e.g., N-hydroxysuccinimide [NHS] esters) to form stable amide bonds.[7] This reaction is commonly used to attach the linker to a protein, antibody, or one of the ligands in a PROTAC.
-
Azide (-N3): The two azide groups serve as handles for "click chemistry," a set of highly efficient and bioorthogonal reactions.[2] They can participate in:
-
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): Reacts with terminal alkynes to form a stable triazole linkage.[2]
-
Strain-promoted Azide-Alkyne Cycloaddition (SPAAC): Reacts with strained alkynes, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), without the need for a copper catalyst, which can be advantageous when working with sensitive biological molecules.[2]
-
The branched nature of this linker allows for the attachment of two molecules via the azide groups, which can be used to increase the drug-to-antibody ratio (DAR) in ADCs or to attach two different molecules in other applications.
Core Application: Synthesis of PROTACs
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[] The linker plays a crucial role in the efficacy of a PROTAC by connecting the target protein ligand and the E3 ligase ligand at an optimal distance and orientation.[]
The synthesis of a PROTAC using N-(Amino-PEG2)-N-bis(PEG3-azide) typically involves a two-step process. First, the amine group of the linker is conjugated to one of the ligands (either the E3 ligase ligand or the target protein ligand) via an amide bond. Second, the azide groups are used to attach the other ligand, which has been functionalized with an alkyne or a strained alkyne, via a click chemistry reaction. The presence of two azide groups offers the potential to create bivalent or dual-payload PROTACs.
Experimental Protocols
The following are representative protocols for the conjugation of N-(Amino-PEG2)-N-bis(PEG3-azide). These should be optimized for specific applications.
Protocol 1: Amide Bond Formation with a Carboxylated Molecule
This protocol describes the conjugation of the amine group of the linker to a molecule containing a carboxylic acid, such as a protein or a small molecule ligand.
Materials:
-
N-(Amino-PEG2)-N-bis(PEG3-azide)
-
Carboxylated molecule (e.g., E3 ligase ligand)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer (e.g., 0.1 M MES, pH 6.0)
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., HPLC)
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve the carboxylated molecule in anhydrous DMF or DMSO.
-
Add 1.2 equivalents of EDC and 1.2 equivalents of NHS.
-
Stir the reaction mixture at room temperature for 15-30 minutes to form the NHS ester.
-
-
Conjugation to Linker:
-
Dissolve N-(Amino-PEG2)-N-bis(PEG3-azide) in the reaction buffer.
-
Add the activated carboxylated molecule solution to the linker solution. A molar ratio of 1:1.2 (linker to activated molecule) is a common starting point.
-
Adjust the pH of the reaction mixture to 7.2-7.5 to facilitate the reaction.
-
Incubate the reaction for 1-2 hours at room temperature with gentle stirring.
-
-
Quenching:
-
Add the quenching solution to a final concentration of 50 mM to stop the reaction.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Purify the resulting azide-functionalized conjugate using reverse-phase HPLC.
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction between the azide-functionalized conjugate from Protocol 1 and an alkyne-functionalized molecule.
Materials:
-
Azide-functionalized conjugate
-
Alkyne-functionalized molecule (e.g., target protein ligand)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Anhydrous DMSO
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
Procedure:
-
Preparation of Reagents:
-
Prepare a 100 mM stock solution of CuSO4 in water.
-
Prepare a 200 mM stock solution of THPTA in water.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in water.
-
Dissolve the alkyne-functionalized molecule in DMSO.
-
-
Click Reaction:
-
In a reaction tube, combine the azide-functionalized conjugate with the alkyne-functionalized molecule (typically a 4-10 fold molar excess per azide group).
-
In a separate tube, premix CuSO4 and THPTA in a 1:2 molar ratio to form the copper(I) catalyst complex.
-
Add the copper catalyst complex to the reaction mixture.
-
Initiate the reaction by adding sodium ascorbate.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Purify the final conjugate using SEC to remove unreacted molecules and catalyst components.
-
Quantitative Data Presentation
The efficiency of the conjugation reactions and the properties of the final bioconjugate are critical for its intended application. The following table outlines key parameters that should be quantified during the development of a PROTAC or ADC using N-(Amino-PEG2)-N-bis(PEG3-azide).
Table 2: Representative Quantitative Parameters for Bioconjugate Characterization
| Parameter | Method of Analysis | Desired Outcome |
| Reaction Yield | HPLC, Mass Spectrometry | High yield to maximize product recovery. |
| Purity | HPLC, SDS-PAGE | High purity with minimal unreacted starting materials and byproducts. |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry | A specific and consistent DAR for optimal efficacy and safety. |
| Solubility | Nephelometry | Sufficient aqueous solubility for formulation and administration. |
| Stability | HPLC, ELISA | Stability in biological fluids (e.g., plasma) to ensure a sufficient half-life. |
| Binding Affinity | Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC) | Retention of high binding affinity of the ligands to their respective targets. |
| In vitro Potency | Cell-based assays (e.g., cytotoxicity, protein degradation assays) | High potency in relevant cellular models. |
Signaling Pathway and Mechanism of Action
The ultimate function of a PROTAC synthesized with N-(Amino-PEG2)-N-bis(PEG3-azide) is to induce the degradation of a target protein. The following diagram illustrates the general mechanism of action.
Conclusion
N-(Amino-PEG2)-N-bis(PEG3-azide) is a valuable tool for the construction of complex bioconjugates, particularly PROTACs. Its branched structure and orthogonal reactive groups provide a high degree of control and versatility in the design and synthesis of novel therapeutics. The PEG component is crucial for improving the drug-like properties of the final molecule. While the specific protocols and expected quantitative outcomes will vary depending on the molecules being conjugated, the information and representative methodologies provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this powerful linker in their work.
References
- 1. N-(Amino-PEG2)-N-bis(PEG3-azide) CAS:2606952-86-5-N-(Amino-PEG2)-N-bis(PEG3-azide)代理/参数/厂家-生化试剂-艾美捷科技有限公司 [amyjet.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
- 5. N-(Amino-PEG2)-N-bis(PEG3-azide), 2606952-86-5 | BroadPharm [broadpharm.com]
- 6. precisepeg.com [precisepeg.com]
- 7. N-(Amino-PEG2)-N-bis(PEG3-azide) | AxisPharm [axispharm.com]
